tert-butyl N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate
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Overview
Description
tert-butyl N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, an oxadiazole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate typically involves multi-step organic reactions One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, followed by the formation of the 1,2,3-triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines or alcohols.
Scientific Research Applications
tert-butyl N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates with different substituents, such as:
- t-Butyl (2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate
- t-Butyl (2-{4-[3-(4-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate
Uniqueness
The uniqueness of tert-butyl N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials or pharmaceuticals.
Properties
IUPAC Name |
tert-butyl N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-15(2,3)23-14(22)16-5-6-21-8-11(18-20-21)13-17-12(19-24-13)10-4-7-25-9-10/h4,7-9H,5-6H2,1-3H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDQYVRRUMMQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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